

Comparison of N,N-Dimethyloctanamide with other polar aprotic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Dimethyloctanamide**

Cat. No.: **B075486**

[Get Quote](#)

An Objective Comparison of **N,N-Dimethyloctanamide** and Other Common Polar Aprotic Solvents for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. Polar aprotic solvents, characterized by their high dielectric constants and lack of acidic protons, are indispensable for a wide range of applications. This guide provides a detailed comparison of **N,N-Dimethyloctanamide** with other widely used polar aprotic solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a solvent dictate its behavior and suitability for specific applications. **N,N-Dimethyloctanamide**, with its C8 alkyl chain, presents a distinct profile compared to its shorter-chain amide counterparts and other polar aprotic solvents. These differences are summarized below.

Property	N,N-Dimethyloctanamide	N,N-Dimethylformamide (DMF)	N,N-Dimethylacetamide (DMAc)	Dimethyl Sulfoxide (DMSO)	Acetonitrile (ACN)
Molecular Formula	C ₁₀ H ₂₁ NO	C ₃ H ₇ NO	C ₄ H ₉ NO	C ₂ H ₆ OS	C ₂ H ₃ N
Molecular Weight (g/mol)	171.28[1][2] [3]	73.09[4][5]	87.12[6]	78.13[7][8]	41.05[9][10]
Boiling Point (°C)	233.6 - 301.3	153.0[4][11] [12]	164.5 - 166[6] [13][14]	189[7][8]	81.6[9][15]
Melting Point (°C)	-30.0[16]	-60.4[11]	-20[6][13]	18.5[8]	-43.8[9]
Density (g/mL at 25°C)	~0.836[16]	0.944[5][17]	0.937[13][14]	1.10[7]	0.786[10][18]
Dielectric Constant (at 25°C)	Not available	36.7[5][11]	37.8[17][19]	46.7[7]	38.3[19]
Dipole Moment (D)	Not available	3.86[11]	3.72[19]	3.96[19]	3.20[19]
Solubility in Water	Limited	Miscible[11]	Miscible[6]	Miscible[7]	Miscible[10] [15]

N,N-Dimethyloctanamide's significantly higher molecular weight and boiling point are direct consequences of its long alkyl chain. This property makes it suitable for high-temperature reactions where solvent evaporation must be minimized.[20] Conversely, its extended hydrophobic chain reduces its miscibility in water compared to the other solvents listed.[16]

Performance and Applications

Polar aprotic solvents are favored for reactions involving strong nucleophiles, such as S_n2 reactions, as they can solvate cations while leaving the nucleophile relatively free to react.[21]

[22]

- **N,N-Dimethyloctanamide** is utilized as a specialty solvent, emulsifier, and pesticide synergist.[3][23] Its amphiphilic nature, combining a polar amide head with a long nonpolar tail, makes it effective as a catalytic cosolvent in biphasic continuous-flow applications, such as in C-N cross-coupling reactions.[2][24] This can facilitate reactions between reactants with differing polarities.[25]
- DMF and DMAc are workhorse solvents in organic synthesis, polymer chemistry, and the production of pharmaceuticals and fibers.[14][17] They possess strong solvating power for a wide range of polar and nonpolar compounds.[5] However, DMF is classified as a Class 2A carcinogen (possibly carcinogenic to humans) and both are associated with hepatotoxicity, raising safety concerns.[17]
- DMSO is a highly polar solvent known for its ability to penetrate skin and other membranes, making it useful in drug delivery systems and as a cryoprotectant.[7][26] It is also a powerful solvent for a wide array of solutes.[27]
- Acetonitrile is widely used in high-performance liquid chromatography (HPLC) and as a solvent for extracting and synthesizing various compounds.[10][28] Its lower boiling point simplifies its removal post-reaction.[20]

Experimental Protocols

Accurate determination of solvent properties is crucial for their effective application.

Standardized protocols are employed to ensure data reliability and reproducibility.

Boiling Point Determination (Simple Distillation)

This method is used to determine the temperature at which a liquid's vapor pressure equals the external pressure, a key indicator of its purity and volatility.

Methodology:

- **Apparatus Setup:** A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

- **Sample Preparation:** The distillation flask is filled with the solvent to no more than two-thirds of its volume. Boiling chips are added to ensure smooth boiling.
- **Heating:** The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.
- **Temperature Reading:** The boiling point is the temperature at which the vapor is in equilibrium with the boiling liquid. This is recorded as the highest stable temperature on the thermometer during distillation.

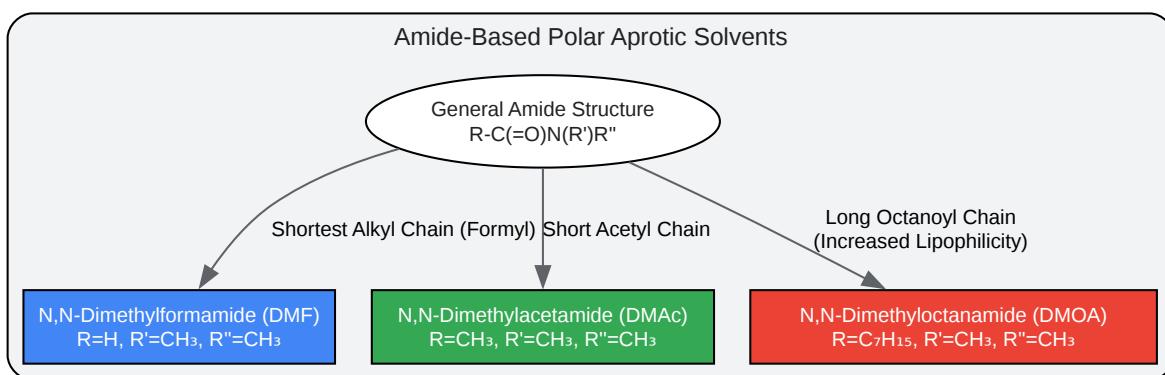
Density Measurement (Pycnometry)

Pycnometry is a precise method for determining the density of a liquid by measuring a specific volume of it.

Methodology:

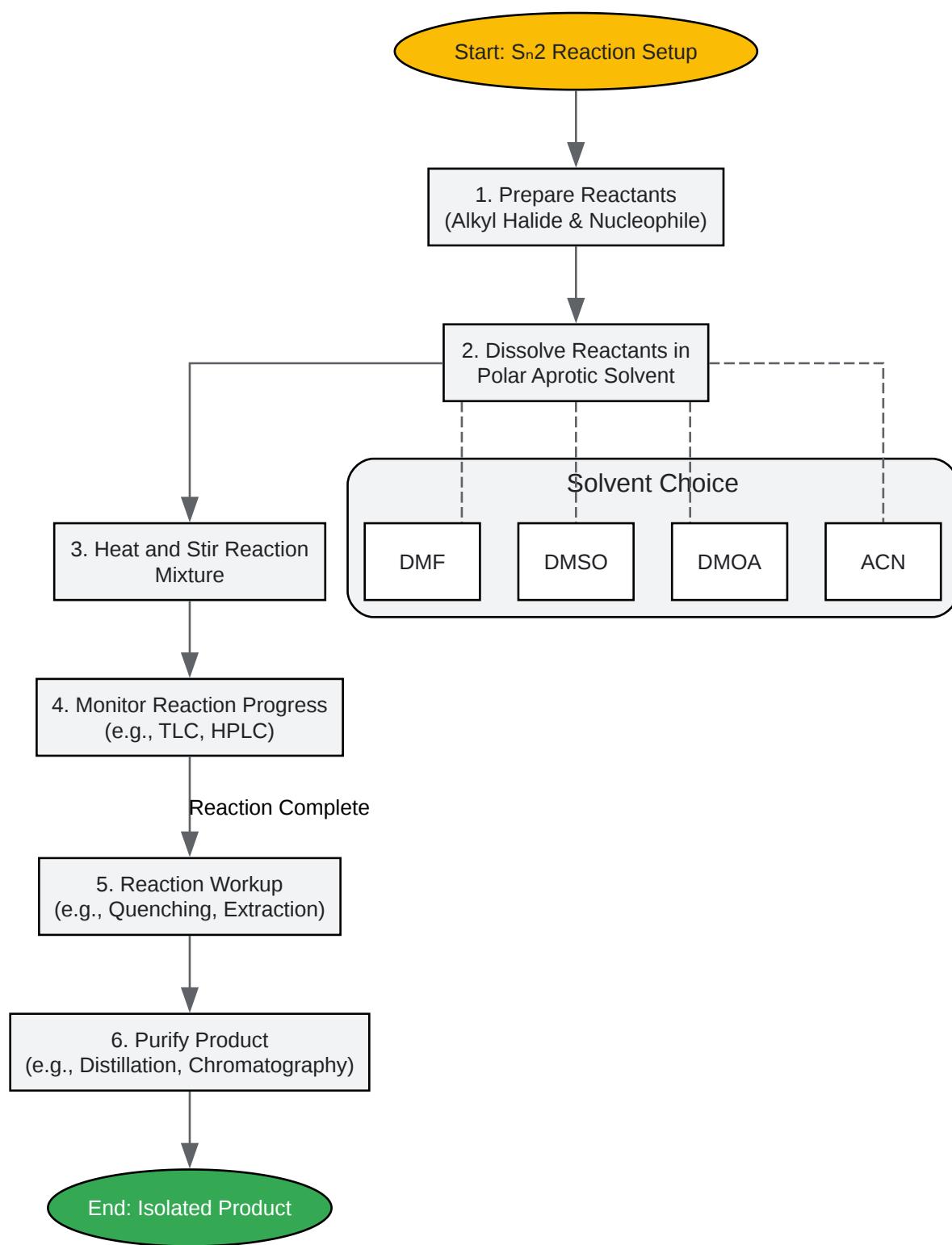
- **Pycnometer Preparation:** A pycnometer (a flask with a specific, known volume) is cleaned, dried, and its empty mass (m_0) is accurately weighed.
- **Reference Liquid:** The pycnometer is filled with a reference liquid of known density, typically distilled water, and its mass (m_1) is measured. The precise volume of the pycnometer (V) is calculated.
- **Sample Measurement:** The pycnometer is emptied, dried, and filled with the sample solvent (e.g., **N,N-Dimethyloctanamide**). Its new mass (m_2) is recorded.
- **Calculation:** The density (ρ) of the sample is calculated using the formula: $\rho = (m_2 - m_0) / V$.

Purity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)


GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture, making it ideal for assessing solvent purity.

Methodology:

- Sample Preparation: A dilute solution of the solvent is prepared in a suitable volatile carrier solvent.
- Injection: A small volume of the sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated by their mass-to-charge ratio and detected.
- Data Analysis: The resulting chromatogram shows peaks corresponding to different components, while the mass spectrum for each peak helps in its identification. This allows for the precise determination of purity and the identification of any impurities.[\[24\]](#)


Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Structural relationship of amide-based polar aprotic solvents.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a chemical synthesis using a polar aprotic solvent.

Caption: Solvation of ions by a polar aprotic solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethyloctanamide CAS#: 1118-92-9 [m.chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. kianresin.com [kianresin.com]
- 6. innospk.com [innospk.com]
- 7. chinaamines.com [chinaamines.com]
- 8. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 9. Acetonitrile Solvent Properties [macro.lsu.edu]
- 10. byjus.com [byjus.com]
- 11. N [macro.lsu.edu]
- 12. N,N'-DIMETHYLFORMAMIDE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 13. chembk.com [chembk.com]
- 14. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 15. Physicochemical properties of acetonitrile - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. News - The Difference Between DMF & DMAC in Recovery Industry [hebeitech.com]
- 18. study.com [study.com]
- 19. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 20. thecalculatedchemist.com [thecalculatedchemist.com]
- 21. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 22. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 23. N N-Dimethyloctanamide - Shandong Paini New Material Co.,Ltd [painichemical.com]
- 24. N,N-Dimethyloctanamide | High-Purity Reagent | RUO [benchchem.com]
- 25. nbinno.com [nbinno.com]
- 26. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparison of N,N-Dimethyloctanamide with other polar aprotic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075486#comparison-of-n-n-dimethyloctanamide-with-other-polar-aprotic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com